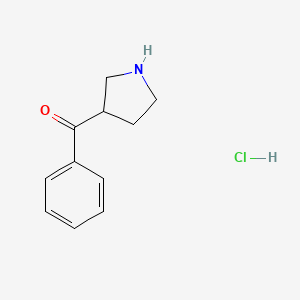

Phenyl(pyrrolidin-3-yl)methanone hydrochloride

説明

Phenyl(pyrrolidin-3-yl)methanone hydrochloride, also known as 3-phenyl-1-pyrrolidin-1-ylmethanone hydrochloride, is a synthetic compound that has been used for a variety of scientific applications. The compound is a white crystalline solid with a molecular weight of 307.8 g/mol and a melting point of 124-126 °C. The compound is soluble in water and alcohol, and is stable in air.

科学的研究の応用

Synthesis and Characterization

Synthesis and Spectroscopic Characterization : Phenyl(pyrrolidin-3-yl)methanone derivatives are synthesized and characterized spectroscopically, often involving complex processes such as organotin(IV) complex formation. These processes are detailed in studies focusing on their synthesis, molecular structure, and spectroscopic characterization (Singh, Singh, & Bhanuka, 2016).

One-Pot Synthesis Methods : Efficient one-pot synthetic procedures have been developed for phenyl(pyrrolidin-3-yl)methanone derivatives. These methods are economically beneficial for the synthesis of pyrrole derivatives (Kaur & Kumar, 2018).

Antimicrobial and Anticonvulsant Applications

Antimicrobial Activities : Several studies have reported the potent antimicrobial properties of phenyl(pyrrolidin-3-yl)methanone derivatives. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticonvulsant Agents : Derivatives of phenyl(pyrrolidin-3-yl)methanone have been evaluated for their anticonvulsant activities, showing effectiveness in various tests. Some compounds have demonstrated potent activity, comparable or superior to standard drugs (Malik & Khan, 2014).

Molecular Docking and Spectroscopic Properties

Molecular Docking Studies : These compounds have been subjected to molecular docking studies to understand their interactions with biological targets, indicating their potential in drug development (Sivakumar et al., 2021).

Spectroscopic Properties : Research has explored the spectroscopic properties of phenyl(pyrrolidin-3-yl)methanone derivatives, particularly focusing on their fluorescence characteristics, which can have implications in various scientific applications (Al-Ansari, 2016).

作用機序

Target of Action

Phenyl(pyrrolidin-3-yl)methanone hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

Compounds with a pyrrolidine ring are known to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have target selectivity , suggesting that they may affect specific biochemical pathways.

Result of Action

Compounds with a pyrrolidine ring have been reported to have bioactive properties , suggesting that they may have specific molecular and cellular effects.

Action Environment

It is known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .

生化学分析

Biochemical Properties

Phenyl(pyrrolidin-3-yl)methanone hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to specific receptors and proteins, influencing their activity and function. These interactions are essential for understanding the compound’s potential therapeutic applications and its effects on cellular processes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can affect cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This interaction can lead to alterations in metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a decrease in its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways and improvement in disease symptoms. At higher doses, this compound can cause toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis .

特性

IUPAC Name |

phenyl(pyrrolidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRBGXDYIJFSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719920 | |

| Record name | Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25503-87-1 | |

| Record name | Phenyl(pyrrolidin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

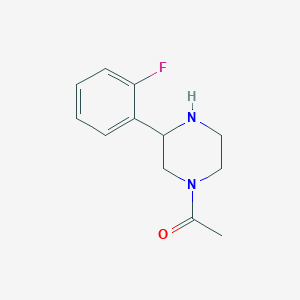

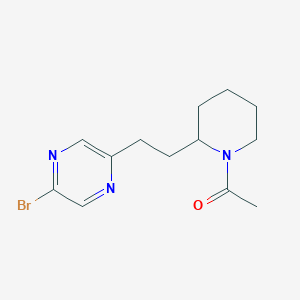

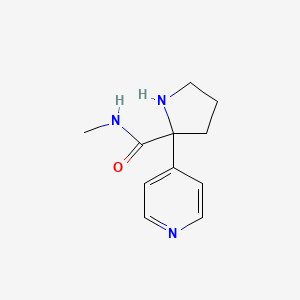

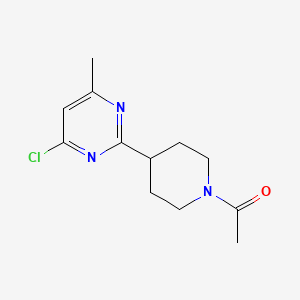

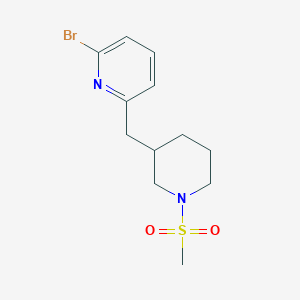

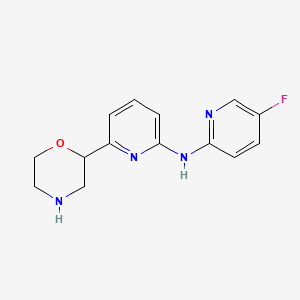

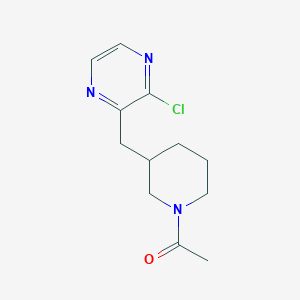

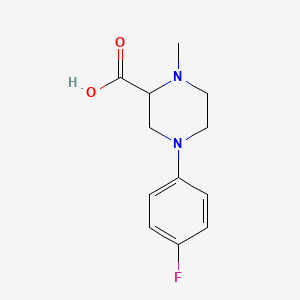

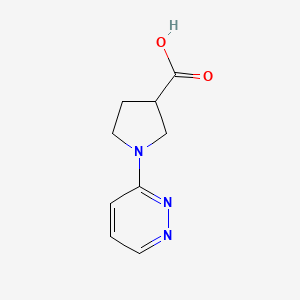

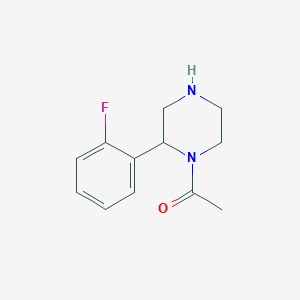

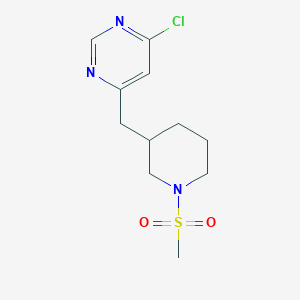

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)

![1-[2,4']Bipiperidinyl-1-yl-2-(2-fluoro-phenyl)-ethanone](/img/structure/B1399246.png)